

Initial Safety and Toxicity Profile of GW501516 in Preclinical Models: A Technical Guide

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Compound of Interest

Compound Name: GW 501516

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Executive Summary

GW501516 (also known as Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPAR δ) agonist that was initially developed for the treatment of metabolic and cardiovascular diseases.[1][2] Preclinical studies demonstrated promising effects on lipid metabolism, insulin sensitivity, and endurance. However, its development was halted due to significant safety concerns, primarily the induction of carcinogenesis in long-term rodent studies. This technical guide provides a comprehensive overview of the initial safety and toxicity profile of GW501516 in preclinical models, presenting available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.

Quantitative Toxicological Data

The publicly available quantitative data on the toxicity of GW501516 is primarily focused on its carcinogenic effects in rodents. Specific LD50 values from acute toxicity studies are not readily available in the reviewed literature.

Table 1: Carcinogenicity Studies in Rodents

Species	Strain	Duration	Dosing Regimen	Observed Neoplastic Changes	Reference
Rat	Han Wistar	104 weeks	Males: 0, 5, 15, or 30 mg/kg/day for the first 6 months, then 0, 5, 20, or 40 mg/kg/day for the remainder of the study. Females: 0, 3, 10, or 20 mg/kg/day.	Neoplastic changes were observed in multiple tissues at all dose levels.	[3]
Mouse	Not Specified	104 weeks	Dosages up to 3 mg/kg/day.	Rapid development of cancer in several organs.	[1]

Table 2: Developmental Toxicity Study in Rats

Study Type	Dosing Regimen	Key Findings	Reference
Repeated Dose	0, 30, and 100 mg/kg/day from gestation day (GD) 6 to 17.	Placental malformation was induced at 100 mg/kg/day.	[4]
Single Dose	275 or 350 mg/kg on GD 7, 8, 9, 10, or 11.	Placental malformation was induced, with the highest sensitivity on GD 10.	[4]

Experimental Protocols

Detailed experimental protocols for the pivotal carcinogenicity studies on GW501516 are not fully published. However, based on referenced abstracts and standard guidelines for such studies (e.g., OECD Test Guideline 451), a generalized methodology can be described.

Two-Year Rodent Carcinogenicity Bioassay (Generalized Protocol)

This protocol is a generalized representation based on standard practices for carcinogenicity studies.

- Test Species: Male and female rats (e.g., Han Wistar) and mice.
- Group Size: Typically 50 animals per sex per group.
- Dose Selection: A high dose, a low dose (a fraction of the high dose), and a control group receiving the vehicle. The high dose is often selected to be a maximum tolerated dose (MTD) that induces some signs of toxicity without significantly altering the animals' lifespan from non-cancer-related effects.
- Administration: The test substance (GW501516) is typically administered daily via oral gavage.
- Duration: The study duration is typically 104 weeks (2 years).[\[3\]](#)[\[5\]](#)
- Observations:
 - Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and palpable masses.
 - Body Weight and Food Consumption: Recorded weekly for the first few months and then bi-weekly or monthly.
 - Hematology and Clinical Chemistry: Blood samples are collected at interim points and at the termination of the study to assess effects on blood cells and organ function.

- Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. All organs and tissues are examined macroscopically. Tissues are collected, preserved, and examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.
- Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

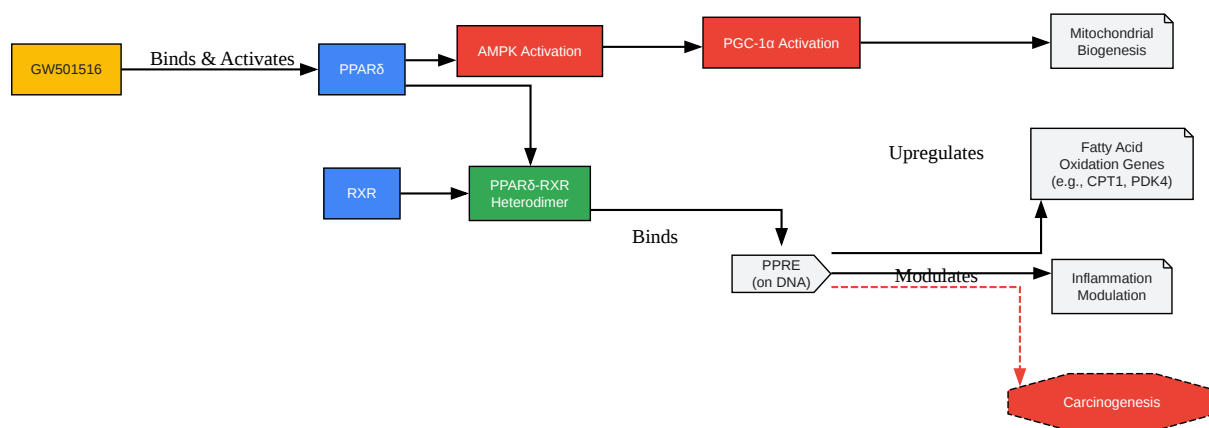
Developmental Toxicity Study in Rats (as per Nishimura et al., 2013)

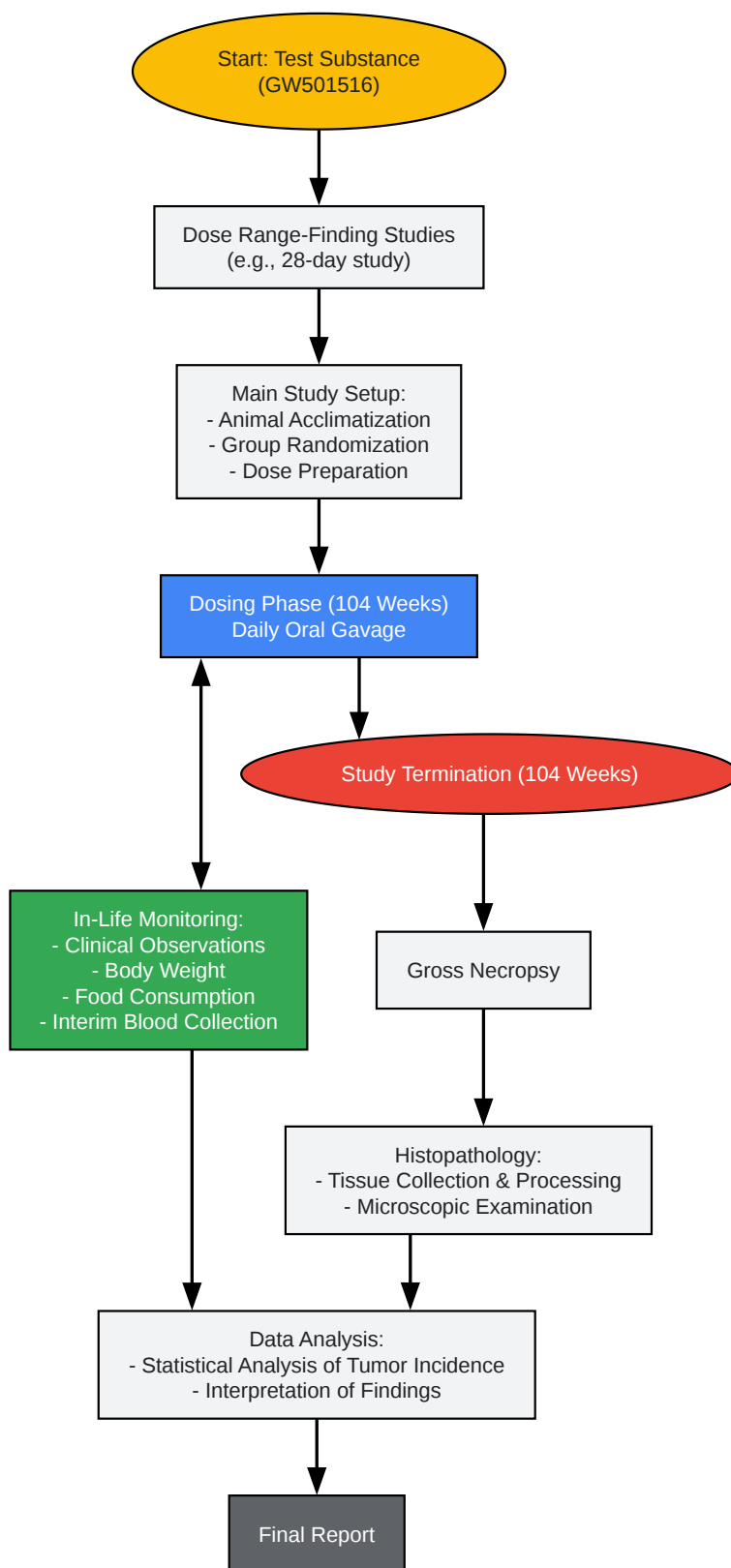
- Test Species: Pregnant rats.
- Administration: GW501516 was administered by oral gavage.
- Study Design:
 - Repeated Dose Study: Doses of 0, 30, and 100 mg/kg/day were administered from gestation day (GD) 6 to 17.
 - Single Dose Study: Single doses of 275 or 350 mg/kg were administered on GD 7, 8, 9, 10, or 11.
- Endpoints: On GD 21, a caesarean section was performed to examine pregnancy outcomes, including placental malformations. Histopathological examinations of the placentae were also conducted.[\[4\]](#)

Signaling Pathways and Experimental Workflows

GW501516 Signaling Pathway

GW501516 exerts its effects by acting as a selective agonist for the PPAR δ nuclear receptor. Upon activation, PPAR δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the activation of pathways involved in fatty acid oxidation and energy homeostasis, notably involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[\[6\]](#)[\[7\]](#)





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